2-[4-(ethanesulfonyl)phenyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Description
This compound features a central acetamide scaffold with two key substituents:
- 4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl group: A benzothiazole ring with a methyl group, enhancing lipophilicity and aromatic stacking capabilities.
These structural elements position it as a candidate for targeting sulfonamide-sensitive enzymes or receptors, such as carbonic anhydrases or GPCRs .
Properties
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S2/c1-3-31(28,29)20-11-5-17(6-12-20)15-23(27)25-19-9-7-18(8-10-19)24-26-21-13-4-16(2)14-22(21)30-24/h4-14H,3,15H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEGYPCABVNRAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(ethanesulfonyl)phenyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide typically involves multiple steps, including the formation of the benzothiazole ring and the introduction of the ethanesulfonyl group. One common method involves the reaction of 4-(6-methyl-1,3-benzothiazol-2-yl)aniline with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(ethanesulfonyl)phenyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[4-(ethanesulfonyl)phenyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(ethanesulfonyl)phenyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The ethanesulfonyl group may enhance the compound’s solubility and bioavailability, contributing to its overall efficacy.
Comparison with Similar Compounds
Substituent Variations on the Acetamide Core
Pharmacological Activity Trends
- Analgesic/Anti-inflammatory Activity: Compounds with sulfonamide or sulfamoyl groups (e.g., N-[4-(piperazin-1-ylsulfonyl)phenyl]acetamide) exhibit significant anti-hypernociceptive activity, comparable to paracetamol . The ethanesulfonyl group in the target compound may similarly modulate pain pathways.
- Enzyme Inhibition: Benzothiazole-containing derivatives (e.g., 2-(4-chlorophenoxy)-N-[4-(6-methylbenzothiazol-2-yl)phenyl]acetamide) show affinity for kinases and GPCRs due to aromatic stacking . The methyl-benzothiazole in the target compound may enhance such interactions.
- Metabolic Stability : Sulfanyl-linked triazoles (e.g., Compound 5 ) demonstrate resistance to oxidative metabolism, whereas ethanesulfonyl groups may undergo slower hydrolysis compared to bulkier sulfonamides .
Physicochemical Properties
The ethanesulfonyl group balances moderate lipophilicity (LogP ~3.2) with sufficient polarity for aqueous solubility, making the target compound more drug-like than bulkier analogues .
Biological Activity
The compound 2-[4-(ethanesulfonyl)phenyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is a synthetic molecule with potential biological activities that warrant detailed exploration. This article focuses on its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 378.52 g/mol. The structure features an ethanesulfonyl group and a benzothiazole moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 378.52 g/mol |
| IUPAC Name | This compound |
The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various biochemical pathways. The sulfonamide group enhances its binding affinity to target proteins, potentially modulating their activity.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anti-inflammatory Activity : Studies suggest that it may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory properties.
- Antioxidant Properties : The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress in cells.
- Antitumor Activity : Preliminary studies indicate that it may have cytotoxic effects against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.
In Vitro Studies
- Cell Line Testing : In vitro assays using human cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values ranged from 10 to 30 µM across different cell lines.
- Mechanistic Insights : Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
In Vivo Studies
- Animal Models : In murine models of inflammation, treatment with the compound resulted in a marked reduction in edema and inflammatory markers compared to control groups.
- Toxicity Assessment : Toxicological evaluations indicated that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
